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molecular formula C8H14ClNO2 B8370264 N-(tert-butyl)-2-chloro-3-oxobutanamide

N-(tert-butyl)-2-chloro-3-oxobutanamide

Cat. No. B8370264
M. Wt: 191.65 g/mol
InChI Key: YFOKUBCLWQNPED-UHFFFAOYSA-N
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Patent
US04093654

Procedure details

Diketene (42 g, 0.5 mol) was mixed with ca. 200 ml of ice and water in a 2 l., 3-neck flask. A solution of t-butylamine (37.5 g, 0.5 mol) in water (150 ml) was added gradually with stirring and more ice was added as needed to keep the reaction at or below 20°. The solution was stirred for 20 minutes after completing the addition, acidified with concentrated HCl (400 ml), and cooled to 10° with an ice/acetone bath. Aqueous sodium hypochlorite ("Chlorox", 750 ml, 0.5 mol) was then added dropwise with rapid mechanical stirring. The product was filtered out, washed with water and air-dried for several hours to give 78.5 g (81.8%) of colorless solid.
Quantity
42 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Four
Yield
81.8%

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[C:7]([NH2:11])([CH3:10])([CH3:9])[CH3:8].[ClH:12].Cl[O-].[Na+]>O>[Cl:12][CH:3]([C:2]([CH3:1])=[O:6])[C:4]([NH:11][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
37.5 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
750 mL
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
more ice was added
CUSTOM
Type
CUSTOM
Details
the reaction at or below 20°
STIRRING
Type
STIRRING
Details
The solution was stirred for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° with an ice/acetone bath
FILTRATION
Type
FILTRATION
Details
The product was filtered out
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried for several hours

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)NC(C)(C)C)C(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 78.5 g
YIELD: PERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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